1-Octene

Description

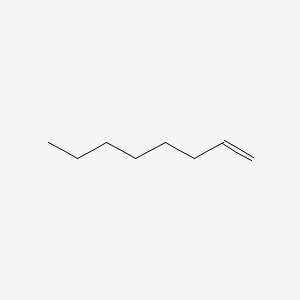

1-octene is an octene with an unsaturation C-1.

1-octene is a natural product found in Hypericum androsaemum, Attalea speciosa, and Taxus canadensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKAKUADMBZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16, Array | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26746-84-9, 25068-25-1, 18602-27-2 | |

| Record name | 1-Octene, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26746-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18602-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6025804 | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-octene appears as a colorless liquid. Flash point 70 °F. Insoluble in water and less dense (at about 6 lb / gal) than water. Hence floats on water. Vapors are heavier than air and may settle in depressions. Reported to biodegrade very slowly. Used in organic synthesis, surfactants, and plasticizers., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Petroleum-like aroma | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

250.3 °F at 760 mmHg (USCG, 1999), 121.2 °C @ 760 mm Hg, 123 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (USCG, 1999), 10 °C, 70 °F (21 °C) (OPEN CUP), 10 °C c.c. | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ether, Miscible in ethanol; soluble in ethyl ether and acetone, In water, 4.1 mg/l @ 25 °C, 0.0041 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0004, Practically insoluble to insoluble, Slightly soluble (in ethanol) | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.715 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7149 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.718-0.722 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Octene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.87 (AIR= 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

17.4 [mmHg], 17.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2 | |

| Record name | 1-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

111-66-0, 25377-83-7, 68527-00-4 | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-OCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C8-9 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C8-9 α- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VK21B9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-151 °F (USCG, 1999), -101.7 °C, -102 °C | |

| Record name | 1-OCTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-OCTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Octene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-OCTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0934 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile of 1-Octene

Executive Summary

1-Octene (CAS: 111-66-0) serves as a critical linear alpha-olefin (LAO) intermediate in the synthesis of high-performance polymers, surfactants, and plasticizers.[1][2][3] Its utility is defined by the terminal double bond, which offers high reactivity for polymerization (LLDPE comonomer) and functionalization (hydroformylation).[1][2][3] This guide provides a rigorous analysis of its core physical properties—specifically boiling point and density—integrating thermodynamic data with practical experimental protocols.[1][2][3] Accurate characterization of these parameters is essential for designing robust separation processes, optimizing reactor residence times, and ensuring precise stoichiometry in drug development workflows.[1][2][3]

Molecular Architecture & Thermodynamics

1-Octene (

Structure-Property Relationship

The terminal unsaturation reduces the packing efficiency compared to n-octane, resulting in a lower melting point and density.[1][2][3] However, the London dispersion forces remain the dominant intermolecular interaction, governing its boiling point and viscosity.[1][2][3]

Figure 1: Causal link between 1-octene molecular structure and macroscopic physical properties.[1][2][3]

Critical Physical Properties[1][2][3][4][5]

Boiling Point & Vapor Pressure Profile

The standard boiling point of 1-octene is 121.2°C (394.4 K) at 101.3 kPa (1 atm).[1][2][3] However, in process chemistry, vacuum distillation is often required.[1][2][3] The vapor pressure temperature dependence is accurately modeled using the Antoine Equation.[1][2][3]

Antoine Equation (NIST Standards):

| Parameter | Value | Validity Range (K) | Source |

| A | 4.05752 | 318.04 – 395.37 | |

| B | 1353.486 | ||

| C | -60.386 |

Application Insight: When stripping 1-octene from reaction mixtures (e.g., Grubbs metathesis or hydroformylation), maintaining a vacuum of 50 mmHg (0.067 bar) lowers the boiling point to approximately 45°C , preventing thermal degradation of sensitive catalytic intermediates.[1][2][3]

Density & Thermal Expansion

1-Octene exhibits significant thermal expansion, a critical factor for sizing storage tanks and reactor headspaces.[1][2][3]

Standard Density:

Temperature Dependence:

The density (

| Temperature (°C) | Density (g/mL) | Relative Change |

| 10 | 0.723 | +1.1% |

| 20 | 0.715 | Ref |

| 30 | 0.707 | -1.1% |

| 40 | 0.699 | -2.2% |

| 50 | 0.690 | -3.5% |

Data derived from NOAA/CAMEO Chemicals standard liquid density tables.

Experimental Methodology: Verification Protocols

As a scientist, relying on literature values is insufficient for critical GMP synthesis. The following protocols ensure self-validating accuracy.

Protocol A: High-Precision Density Determination

Objective: Determine purity via density using an oscillating U-tube densitometer (e.g., Anton Paar DMA series).[1][2][3]

-

Calibration: Perform air/water check.[1][2][3] Water density must read

g/mL at 20°C.[1][2][3] -

Sample Prep: Filter 1-octene through a 0.45 µm PTFE syringe filter to remove particulates that cause dampening errors.[1][2][3]

-

Degassing: Sonicate sample for 5 minutes. Microbubbles are the primary source of error in LAO density measurements.[1][2][3]

-

Injection: Inject 2 mL into the cell, ensuring no bubbles are visible via the camera.

-

Equilibration: Allow temperature to stabilize to 20.00°C ± 0.01°C (Peltier control).

-

Validation: If the measured density deviates by >0.002 g/mL from 0.7149 g/mL, suspect contamination with octame isomers or non-volatiles.[1][2][3]

Protocol B: Isobaric Boiling Point Determination

Objective: Verify identity and volatility profile.[1][2][3]

Figure 2: Logic flow for isobaric boiling point verification.

Critical Step: 1-Octene is flammable (Flash Point: 10°C).[1][2][3] All heating must be done via oil bath or heating mantle; never open flame.[1][2][3] Ensure the system is under a nitrogen blanket to prevent peroxide formation, which can shift boiling points and introduce safety hazards.[1][2][3]

Application Context in Drug Development

While 1-octene is rarely an API, it is a vital reagent in the synthesis of lipophilic tails for drug delivery systems.[1][2][3]

-

Solvent Selection: Its low density (0.715 g/mL) allows for rapid phase separation from aqueous layers (density ~1.0 g/mL) or chlorinated solvents (density >1.3 g/mL) during extraction.[1][2][3]

-

Azeotropic Drying: 1-Octene forms azeotropes with polar solvents.[1][2][3] Understanding its boiling point allows researchers to use it to drive off water or alcohols during esterification reactions.[1][2][3]

-

Partitioning Modeling: The LogP (octanol-water partition coefficient) of ~4.57 makes it a model solvent for simulating cell membrane environments in partition studies.[1][2][3]

References

-

NIST Chemistry WebBook. 1-Octene Thermochemical Data.[1][2][3] National Institute of Standards and Technology.[1][2][3] Link

-

CAMEO Chemicals. 1-Octene Data Sheet. National Oceanic and Atmospheric Administration (NOAA).[1][2][3] Link[1][2][3]

-

PubChem. 1-Octene Compound Summary. National Library of Medicine.[1][2][3] Link

Sources

Introduction: Defining a Keystone Alpha-Olefin

An In-Depth Technical Guide to 1-Octene: Properties, Synthesis, and Core Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

1-Octene is an organic compound classified as a higher alpha-olefin (HAO).[1] Its chemical structure is defined by an eight-carbon chain with a terminal double bond between the first and second carbon atoms, which endows the molecule with high reactivity and makes it a valuable intermediate in chemical synthesis.[1] The molecular formula for 1-octene is C₈H₁₆.[2][3][4][5][6][7][8] This colorless liquid is one of the most significant linear alpha-olefins used in industry, primarily for its role as a comonomer in the production of various forms of polyethylene.[1][5][7][9] Its incorporation into polymer chains allows for precise modification of material properties, such as flexibility and tear strength.[5][7] Beyond polymerization, 1-octene is a critical starting material for the synthesis of plasticizers, surfactants, and lubricants, underscoring its versatility and importance in the chemical industry.[8][9] This guide provides a comprehensive technical overview of 1-octene, from its fundamental properties and synthesis routes to its primary applications and associated reaction mechanisms.

Chapter 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and industrial processes. 1-Octene is unambiguously identified by its CAS (Chemical Abstracts Service) number, which is 111-66-0 .[1][2][3][4][6][8]

Nomenclature and Identifiers

Physicochemical Data

The utility of 1-octene in various applications is dictated by its distinct physical and chemical properties. These quantitative data are summarized in the table below for ease of reference. The very low flash point, for instance, immediately signals the need for stringent safety protocols due to high flammability. Its near-insolubility in water and miscibility with organic solvents are critical considerations for reaction medium selection and extraction processes.

| Property | Value | Source(s) |

| Molecular Weight | 112.21 g/mol | [2][3][7][8] |

| Appearance | Clear, colorless liquid | [2][5][7][8] |

| Density | 0.715 g/cm³ at 20-25°C | [2][4][5][7] |

| Boiling Point | 121-123 °C (250-251 °F) at 760 mmHg | [2][4][5][6] |

| Melting Point | -101.7 °C (-151 °F) | [2][4][5][6] |

| Flash Point | 10-21 °C (50-70 °F) | [2][5][6][7] |

| Water Solubility | Insoluble (approx. 4.1 mg/L at 25°C) | [2][6][8] |

| Solubility in Organics | Miscible with ethanol, ether, acetone | [2][7][8] |

| Vapor Density | 3.9 (Air = 1) | [2][8] |

| Autoignition Temp. | 230-256 °C (446-493 °F) | [6][8] |

| Refractive Index | ~1.4087 at 20°C | [2] |

Chapter 2: Synthesis of 1-Octene

The manufacturing and synthesis of 1-octene can be broadly categorized into large-scale industrial production, designed for efficiency and yield, and smaller-scale laboratory methods, which offer versatility and access for research purposes.

Industrial Production Methodologies

Industrially, 1-octene is most commonly produced via two primary routes: the oligomerization of ethylene and the Fischer-Tropsch synthesis.[1][4]

-

Ethylene Oligomerization: This is the most prevalent method, where ethylene (C₂H₄) molecules are catalytically combined to form longer-chain alpha-olefins.[1][4][9] Several commercial processes exist, often producing a distribution of different alpha-olefins.[1][4] However, highly selective processes have been developed to maximize the yield of 1-octene. For example, chromium-based catalyst systems are known to promote the selective tetramerization of ethylene (4 x C₂H₄ → 1 x C₈H₁₆).[7]

-

Fischer-Tropsch Synthesis: In this process, synthesis gas (a mixture of carbon monoxide and hydrogen) is converted into a range of hydrocarbons.[1][4] While this method produces a broad spectrum of products, 1-octene can be isolated from the C₈ hydrocarbon fraction through purification.[1][4] Sasol is a notable company that utilizes this technology to isolate 1-octene.[1][4]

Caption: Industrial production pathways for 1-octene.

Laboratory-Scale Synthesis Protocols

In a laboratory setting, classic organic reactions are employed to synthesize 1-octene from readily available precursors. The choice of method often depends on the desired purity, scale, and available starting materials.

Protocol 2.2.1: Dehydrohalogenation of 1-Bromooctane

This method proceeds via an E2 (bimolecular elimination) mechanism, which is favored for primary alkyl halides like 1-bromooctane when a strong, sterically unhindered base is used.[7]

Methodology:

-

Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

In the flask, dissolve potassium hydroxide (KOH) in ethanol to create a concentrated alcoholic KOH solution.

-

Add 1-bromooctane to the flask dropwise while stirring.

-

Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The hydroxide ion acts as a base, abstracting a proton from the beta-carbon, while the bromide ion is eliminated simultaneously, forming the double bond.

-

After cooling, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the product with a non-polar organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and then brine to remove impurities.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent via rotary evaporation.

-

Purify the resulting crude 1-octene by fractional distillation.

Protocol 2.2.2: Dehydration of 1-Octanol

This acid-catalyzed elimination reaction removes a molecule of water from 1-octanol to form an alkene.[7] The choice of catalyst is crucial for selectivity.

Methodology:

-

Place 1-octanol in a distillation apparatus fitted with a dropping funnel.

-

Carefully add a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid, to the flask. Causality Note: While effective, strong mineral acids can promote isomerization to more stable internal alkenes (e.g., 2-octene) according to Zaitsev's rule. For higher selectivity towards the terminal alkene (1-octene), a solid-phase catalyst like activated alumina (Al₂O₃) heated to high temperatures (250-400°C) is superior as it favors the Hofmann elimination pathway.[7]

-

Heat the mixture. The 1-octene and water will co-distill as they are formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Separate the organic layer, dry it with an anhydrous salt, and purify by fractional distillation.

Caption: Comparison of laboratory synthesis routes for 1-octene.

Chapter 3: Core Applications and Chemical Reactivity

The terminal double bond in 1-octene is the locus of its chemical reactivity, making it a valuable building block for polymers and fine chemicals.

Comonomer in Polyethylene Production

The largest industrial application of 1-octene is as a comonomer in the production of polyethylene.[1][5] It is particularly crucial in manufacturing linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[5][7]

Mechanism of Action: During polymerization with ethylene, using either Ziegler-Natta or metallocene catalysts, 1-octene is incorporated into the growing polymer chain.[7] This introduces a short hexyl (-C₆H₁₃) branch onto the polyethylene backbone. The presence of these branches disrupts the regular, linear packing of the polymer chains. This disruption is the causal factor behind the modified properties of the resulting polymer: it lowers the crystallinity and density, which in turn increases flexibility, tear resistance, and impact strength.[5][7][10] LLDPE may contain 8-10% 1-octene, while HDPE typically uses 2-4%.[1]

Caption: Copolymerization of ethylene and 1-octene.

Intermediate for Plasticizers and Surfactants

1-Octene is a key precursor in the synthesis of C9 aldehydes and alcohols via hydroformylation, also known as the oxo process.[1]

Protocol 3.2.1: Hydroformylation of 1-Octene to Nonanal

This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond.

Methodology:

-

The reaction is carried out in a high-pressure reactor (autoclave).

-

1-Octene is charged into the reactor along with a suitable solvent and a catalyst. Causality Note: The catalyst is typically a cobalt or rhodium complex. Rhodium-based catalysts are more active and operate under milder conditions, offering higher selectivity for the desired linear aldehyde (nonanal) over its branched isomer.

-

The reactor is pressurized with synthesis gas (a mixture of CO and H₂).

-

The mixture is heated to the target temperature. The reaction is exothermic and requires careful temperature control.

-

After the reaction, the catalyst is separated, and the product, primarily nonanal, is purified by distillation.

The resulting nonanal is a versatile intermediate:

-

Hydrogenation of nonanal yields 1-nonanol, a fatty alcohol used in the production of plasticizers.[1]

-

Oxidation of nonanal yields nonanoic acid, which is used in the synthesis of synthetic lubricants and surfactants.[1][5]

Caption: Synthesis pathway from 1-octene to key derivatives.

Chapter 4: Safety, Handling, and Storage

1-Octene is a flammable liquid and requires careful handling to mitigate risks.[2][6][7]

-

Flammability: With a low flash point, 1-octene vapors can form explosive mixtures with air.[2] All ignition sources (sparks, open flames, hot surfaces) must be eliminated from handling and storage areas.[6] Equipment must be properly grounded to prevent static discharge.[6]

-

Health Hazards: Vapors may cause mild irritation to the respiratory tract. Direct contact with the liquid can cause skin irritation.

-

Personal Protective Equipment (PPE): When handling 1-octene, personnel should wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. In areas with poor ventilation, respiratory protection may be necessary.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[2] Containers should be tightly sealed to prevent the escape of vapors.

-

Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or dry earth and place it in a sealed container for disposal.[6]

Conclusion

1-Octene (CAS No. 111-66-0) is a cornerstone of the modern petrochemical industry. Its unique identity as a linear alpha-olefin with the formula C₈H₁₆ provides the reactivity needed for its two primary roles. As a comonomer, it is indispensable for tuning the physical properties of polyethylene, enabling the production of high-performance plastics. As a chemical intermediate, it serves as the gateway to C9 alcohols and acids, which are fundamental to the manufacturing of plasticizers, lubricants, and surfactants. A thorough understanding of its properties, synthesis pathways, and reaction mechanisms is essential for any scientist or engineer working in polymer science, organic synthesis, or materials development.

References

-

1-Octene - chemeurope.com. (n.d.). Chemeurope.com. Retrieved January 31, 2026, from [Link]

-

1-Octene - Grokipedia. (n.d.). Grokipedia. Retrieved January 31, 2026, from [Link]

-

1-Octene | C8H16 | CID 8125 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

1-Octene - Wikipedia. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

- Process for producing 1-octene - Google Patents. (1992). Google Patents.

-

Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane. (2022). RSC Advances. Retrieved January 31, 2026, from [Link]

Sources

- 1. 1-Octene - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 1-OCTENE | 111-66-0 [chemicalbook.com]

- 4. 1-Octene [chemeurope.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-OCTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO1992010450A1 - Process for producing 1-octene - Google Patents [patents.google.com]

- 10. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium( iv ) complexes activated by methyaluminoxane - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00165A [pubs.rsc.org]

thermochemical data for 1-octene

Thermochemical Profile & Application Guide: 1-Octene ( )

Executive Summary

1-Octene (CAS: 111-66-0) is a linear alpha-olefin (LAO) serving as a critical intermediate in the synthesis of surfactants, plasticizers, and polyethylene comonomers (LLDPE/HDPE). In pharmaceutical and fine chemical contexts, it functions as a lipophilic building block for alkylated aromatics and a substrate for hydroformylation to C9 aldehydes (nonanal).

This technical guide aggregates critically evaluated thermochemical data, phase equilibrium parameters, and reaction thermodynamics. It provides a validated experimental protocol for combustion calorimetry of volatile olefins, addressing the specific challenges of evaporation loss during mass determination.

Molecular Thermodynamics & Structural Properties[1][2]

The thermodynamic behavior of 1-octene is governed by its terminal double bond and flexible hexyl chain. The terminal unsaturation introduces a dipole moment (

Thermochemical Property Network

The following diagram illustrates the interdependencies between 1-octene's structural features and its macroscopic thermal properties.

Figure 1: Interdependency of 1-octene thermochemical properties. Structural attributes directly influence energetic baselines (

Critical Thermochemical Parameters

The data below represents critically evaluated values from NIST and recent calorimetric studies. All values are at Standard Ambient Temperature and Pressure (SATP: 298.15 K, 100 kPa) unless otherwise noted.

Standard State Data

| Property | Symbol | Value | Unit | Uncertainty | Source |

| Enthalpy of Formation (Liquid) | -121.80 | kJ/mol | NIST [1] | ||

| Enthalpy of Formation (Gas) | -82.93 | kJ/mol | - | NIST [1] | |

| Enthalpy of Combustion (Liquid) | -5312.90 | kJ/mol | NIST [2] | ||

| Molar Entropy (Liquid) | 360.45 | J/(mol[1][2]·K) | - | McCullough et al. [3] | |

| Heat Capacity (Liquid) | 241.21 | J/(mol[1][2]·K) | - | NIST [1] | |

| Enthalpy of Vaporization | 40.30 | kJ/mol | NIST [1] |

Phase Equilibrium & Critical Properties[1][2][3]

| Property | Symbol | Value | Unit | Notes |

| Boiling Point | 394.4 | K | 121.2 °C | |

| Melting Point | 171.5 | K | -101.7 °C | |

| Critical Temperature | 566.6 | K | - | |

| Critical Pressure | 26.8 | bar | 2680 kPa | |

| Critical Density | 2.1 | mol/L | ~235 kg/m ³ |

Vapor Pressure Dynamics (Antoine Equation)

For the temperature range 318 K to 395 K , the vapor pressure (

Experimental Methodology: Combustion Calorimetry of Volatile Olefins

Measuring the energy of combustion for 1-octene presents a specific challenge: volatility . Standard open-cup methods lead to mass loss via evaporation between weighing and ignition, introducing significant error. The following protocol utilizes a Micro-Encapsulation Technique to ensure self-validating mass integrity.

Protocol: Polyester Film Encapsulation Method[1][2]

Objective: Determine

Materials:

-

Isoperibol Oxygen Bomb Calorimeter.

-

Polyester film (Mylar), thickness 0.025 mm.

-

High-purity Oxygen (3.0 MPa).

-

1-Octene (>99.5% purity).[3]

Workflow:

-

Capsule Fabrication: Cut a polyester film strip and heat-seal edges to form a small sachet (approx. 20 mg mass). Leave one narrow opening.

-

Massing (Tare): Weigh the empty sachet (

) on a microbalance ( -

Loading: Inject approx. 0.3 g of 1-octene into the sachet using a gas-tight syringe.

-

Sealing: Immediately heat-seal the final opening.

-

Validation (The "Leak Check"): Weigh the sealed sachet (

). Wait 10 minutes. Weigh again. Criterion: If -

Combustion: Place capsule in the platinum crucible. Thread the cotton fuse under the capsule (not inside). Pressurize bomb to 3.0 MPa

. -

Correction: The total heat

includes the combustion of the film.

Figure 2: Self-validating encapsulation protocol for volatile liquid calorimetry. The stability check step is critical for ensuring mass accuracy.

Applications in Drug Development & Synthesis

1-Octene is not just a polymer precursor; it is a vital C8 synthon. Its thermodynamic profile is essential for modeling reaction kinetics and safety in scale-up.

Case Study: Hydroformylation to Nonanal

The conversion of 1-octene to nonanal (aldehyde C-9) is a key step in synthesizing fatty amines and alcohols used in drug delivery lipids.

Reaction:

Thermodynamic Feasibility Analysis:

Using the data gathered, we can estimate the reaction enthalpy (

- [1]

-

(Estimated via

Insight: The reaction is strongly exothermic (~139 kJ/mol). For a batch reactor processing 100 kg of 1-octene, this releases approx. 124 MJ of energy. Efficient heat removal is critical to prevent catalyst deactivation or isomerization to internal octenes.

Figure 3: Energy profile for the hydroformylation of 1-octene. The significant exothermicity drives the reaction but necessitates rigorous thermal management.

Safety & Stability Profile

-

Flash Point: 10 °C (Closed Cup) - Highly Flammable.

-

Autoignition Temperature: 230 °C.

-

Peroxide Formation: Like many alpha-olefins, 1-octene can form peroxides upon prolonged exposure to air. Distillation of old samples without peroxide testing is hazardous.

-

Storage: Store under nitrogen blanket to prevent oxidation and moisture absorption.

References

-

NIST Chemistry WebBook, SRD 69. 1-Octene Thermochemical Data. National Institute of Standards and Technology.[4][5] [Link][5]

- Prosen, E.J., & Rossini, F.D. (1946). Heats of formation, hydrogenation, and combustion of the monoolefin hydrocarbons through the hexenes, and of the higher 1-alkenes, in the liquid state at 25 C.

-

McCullough, J.P., Finke, H.L., et al. (1957). Low temperature calorimetric studies of seven 1-olefins: effect of orientational disorder in the solid state. Journal of Physical Chemistry. [Link]

- Forziati, A.F., Camin, D.L., & Rossini, F.D. (1950). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonoolefin hydrocarbons.

-

Joback, K.G., & Reid, R.C. (1987). Estimation of pure-component properties from group-contributions.[2] Chemical Engineering Communications. (Source for Nonanal estimation).

Sources

- 1. Nonanal (CAS 124-19-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Octene (CAS 111-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonanal [webbook.nist.gov]

- 5. Nonanal [webbook.nist.gov]

Environmental Fate & Transport of 1-Octene: A Mechanistic Technical Guide

Executive Summary

1-Octene (

Upon release, the primary environmental sink is the atmosphere , where 1-octene undergoes rapid photo-oxidation with hydroxyl radicals (

Part 1: Physicochemical Profiling

The environmental behavior of 1-octene is predictable through its core thermodynamic properties. The following parameters dictate its compartmentalization.

Table 1: Key Physicochemical Parameters

| Parameter | Value (approx.) | Environmental Implication |

| Molecular Structure | Terminal double bond is the primary site for oxidative attack. | |

| Molecular Weight | 112.21 g/mol | Facilitates transport across biological membranes. |

| Water Solubility | 4.1 mg/L (at 25°C) | Practically insoluble; limits bioavailability in water column but drives surface film formation. |

| Vapor Pressure | 17.4 mmHg (at 25°C) | High volatility; rapid evaporation from dry surfaces. |

| Henry’s Law Constant | Critical Driver: Indicates rapid volatilization from moist soil and water bodies. | |

| Log | 4.57 | High potential for bioaccumulation; partitions strongly into lipid phases and organic carbon. |

| Log | ~2.7 (Est. | Moderate adsorption to soil/sediment; mobility is retarded by organic matter. |

Part 2: Atmospheric Fate (The Primary Sink)

The atmosphere is the ultimate reservoir for 1-octene released into the environment. The terminal alkene group is highly susceptible to electrophilic addition by atmospheric oxidants.

Mechanism: Hydroxyl Radical Oxidation

The dominant removal pathway is the reaction with photochemically produced hydroxyl radicals (

-

Addition:

adds to the C1 or C2 position of the double bond, forming a -

Peroxy Radical Formation: The alkyl radical reacts instantaneously with

to form a -

NO Reaction: In the presence of

, the peroxy radical converts to an alkoxy radical. -

Fate of Alkoxy Radical:

-

Scission (Decomposition): Cleavage of the C1-C2 bond yields Heptanal (major product) and Formaldehyde .

-

Isomerization: 1,5-H shift leads to functionalized products like 4-hydroxyhexanal .

-

DOT Diagram 1: Atmospheric Oxidation Pathway

The following diagram illustrates the divergent pathways determined by Aschmann et al. (2010).

Caption: Mechanistic pathway of 1-octene oxidation by hydroxyl radicals, leading to aldehyde formation (Aschmann et al., 2010).

Part 3: Aquatic and Terrestrial Fate

While atmospheric oxidation is the sink, local spills or discharges require analysis of water and soil compartments.

Volatilization (The Dominant Physical Process)

With a Henry's Law constant of

-

Model River (1m deep): Half-life is approximately 1–3 hours .

-

Model Lake: Half-life is approximately 3–5 days (limited by diffusion).

-

Implication: In open systems, volatilization outcompetes biodegradation and hydrolysis.

Adsorption (The Retarding Factor)

In soil, the

-

Organic Carbon Interaction: 1-Octene partitions into soil organic matter, retarding its leaching into groundwater.

-

Bioavailability: Adsorbed fractions are less available for microbial degradation, potentially extending persistence in sediment compared to the water column.

Biodegradation

1-Octene is readily biodegradable in principle, as linear hydrocarbons are preferred substrates for monooxygenase enzymes. However, standard tests often yield variable results due to volatility losses rather than recalcitrance.

-

Aerobic: Rapid degradation expected if volatilization is prevented.

-

Anaerobic: Slower; methanogenic degradation is possible but thermodynamically less favorable.

DOT Diagram 2: Environmental Compartmentalization Logic

Caption: Fugacity-driven transport logic showing volatilization as the primary vector from water/soil to the atmosphere.

Part 4: Ecotoxicological Implications

The toxicity of 1-octene is consistent with non-polar narcosis (baseline toxicity). The molecule partitions into biological membranes, disrupting fluidity and function.

-

Acute Toxicity: Generally limited by water solubility.

-

Daphnia magna and Fish (

): Values are typically in the range of 1–10 mg/L (often extrapolated from C8 alkene categories). -

Solubility Cutoff: Since the solubility is ~4.1 mg/L, toxic effects are often observed only at or near saturation.

-

-

Bioaccumulation: With a log

of 4.57, 1-octene has a high potential to bioconcentrate (

Part 5: Experimental Protocols (Self-Validating)

Protocol 1: Modified OECD 301F (Manometric Respirometry) for Volatile Substances

Standard biodegradation tests often fail for 1-octene due to evaporative loss, not lack of biodegradability. This protocol corrects for that.

Objective: Determine aerobic biodegradability while maintaining mass balance.

Methodology:

-

System Setup: Use a closed respirometer (e.g., OxiTop® or equivalent) with pressure sensors.

-

Medium: Mineral salts medium (OECD 301 recipe).

-

Inoculum: Activated sludge from a WWTP treating predominantly domestic sewage (30 mg/L suspended solids).

-

Test Substance Addition:

-

Do not bubble air.

-

Add 1-octene directly to the liquid phase using a high-precision syringe to achieve ~100 mg/L ThOD (Theoretical Oxygen Demand).

-

Critical Step: Minimize headspace volume to <30% of total bottle volume to reduce the fraction of 1-octene in the gas phase.

-

-

Control: Run a "Volatile Control" (sterile water + 1-octene) to quantify abiotic leakage/adsorption.

-

Calculation:

-

Measure

consumption via pressure drop (CO2 is absorbed by NaOH pellets in a trap). - .

-

-

Validation: The sterile volatile control must show negligible pressure drop. If pressure drops in the sterile control, the system is leaking.

Protocol 2: Determination of Henry's Law Constant (EPICS Method)

Equilibrium Partitioning in Closed Systems (EPICS) is preferred over direct measurement for hydrophobic volatiles.

Methodology:

-

Preparation: Prepare two sealed serum bottles with different liquid-to-headspace ratios (e.g.,

, -

Dosing: Inject an identical mass of 1-octene into both bottles.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours.

-

Analysis: Sample the headspace gas of both bottles using GC-FID.

-

Calculation:

Where -

Self-Validation: The calculated

should be consistent across varying volume ratios.

References

-

Aschmann, S. M., Tuazon, E. C., Arey, J., & Atkinson, R. (2010). Products and Mechanisms of the Gas-Phase Reactions of OH Radicals with 1-Octene and 7-Tetradecene in the Presence of NO.[1] Environmental Science & Technology.[1] [Link]

-

PubChem. 1-Octene (Compound) - Safety and Hazards. National Library of Medicine. [Link]

-

OECD. Test No. 301: Ready Biodegradability.[2][3] OECD Guidelines for the Testing of Chemicals.[4][5] [Link]

-

EPA. Estimation Programs Interface (EPI) Suite™. United States Environmental Protection Agency. [Link]

-

ECHA. Registration Dossier - 1-Octene. European Chemicals Agency. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 4. petroleumhpv.org [petroleumhpv.org]

- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

1-Octene: A Mechanistic Compendium for Industrial & Pharmaceutical Synthesis

Executive Summary

1-Octene (

This technical guide deconstructs the reaction mechanisms of 1-octene, moving beyond basic organic chemistry to explore the catalytic cycles, kinetic dependencies, and stereochemical outcomes that drive industrial and research applications.

Electronic Structure & Reactivity Profile

The reactivity of 1-octene is defined by its terminal vinyl group. Unlike internal olefins, the

| Parameter | Value/Description | Implication for Reactivity |

| Hybridization | Planar geometry allows facile coordination to metal centers (Rh, Ti, Pd). | |

| Sterics | Monosubstituted | High susceptibility to nucleophilic attack and catalyst binding compared to internal octenes. |

| HOMO | Nucleophilic character; reacts readily with electrophiles (e.g., | |

| LUMO | Electrophilic character (activated by metal back-bonding); accepts electron density from low-valent metals. |

Hydroformylation: The C9 Aldehyde Gateway

Industrial Relevance: Production of nonanal and

Rhodium-catalyzed hydroformylation is the gold standard for converting 1-octene to nonanal. The critical challenge is controlling regioselectivity to favor the linear (

Mechanism: Rhodium-Catalyzed Cycle

The active species is typically a hydrido-carbonyl-rhodium complex,

-

Ligand Dissociation: Generation of the coordinatively unsaturated 16e⁻ species.

-

Alkene Coordination: 1-Octene binds to Rh via the

-system. -

Hydride Insertion (Rate Determining for Regioselectivity):

-

Anti-Markovnikov insertion leads to the linear alkyl-Rh intermediate (desired).

-

Markovnikov insertion leads to the branched intermediate.

-

Insight: Bulky ligands like Xantphos enforce a bite angle (~111°) that sterically disfavors the branched path.

-

-

CO Insertion: Migratory insertion of CO forms an acyl-Rh species.

-

Oxidative Addition:

adds to the metal center. -

Reductive Elimination: Release of nonanal and regeneration of the catalyst.

Experimental Protocol: Rh-Xantphos Hydroformylation

-

Catalyst:

(0.1 mol%) -

Ligand: Xantphos (0.5 mol%)

-

Conditions: 80°C, 20 bar syngas (

1:1), Toluene solvent. -

Procedure:

-

Charge autoclave with Rh precursor, ligand, and 1-octene under inert atmosphere.

-

Pressurize with syngas.

-

Stir at 80°C for 4 hours.

-

Analyze regioselectivity (

ratio) via GC-FID. Expect

-

Figure 1: Catalytic cycle for Rh-mediated hydroformylation of 1-octene favoring linear aldehyde formation.

Coordination Polymerization: The LLDPE Mechanism

Industrial Relevance: 1-Octene is the premium comonomer for Linear Low-Density Polyethylene (LLDPE), providing superior tear resistance and optical properties compared to 1-butene or 1-hexene.

Mechanism: Cossee-Arlman Coordination-Insertion

The polymerization proceeds via a transition metal catalyst (Ziegler-Natta or Metallocene/MAO). The mechanism is strictly anionic coordination .

-

Activation: The precatalyst (e.g.,

) is alkylated by Methylaluminoxane (MAO) to form the cationic active site -

Coordination: 1-Octene coordinates to the vacant site on the Zr cation.

-

Migratory Insertion: The polymer chain (R) migrates to the coordinated olefin, forming a new C-C bond and extending the chain by one unit. This creates a new vacant site for the next monomer (ethylene or octene).

-

Termination:

-hydride elimination or transfer to aluminum (rare in high-MW synthesis).

Key Insight: The incorporation rate of 1-octene is lower than ethylene due to steric bulk. "Bridged" metallocene catalysts (e.g., ansa-zirconocenes) are used to open the aperture of the active site, increasing 1-octene incorporation.

Oxidative Functionalization for Pharma Intermediates

While 1-octene itself is rarely the API, its oxidative derivatives are ubiquitous in lipid synthesis and fine chemicals.

A. Wacker Oxidation (Synthesis of 2-Octanone)

This process converts 1-octene into a methyl ketone (2-octanone), a precursor for pharmaceutical side chains.

-

Catalyst System:

/ -

Regioselectivity: Markovnikov addition of water yields the ketone at the C2 position.

Mechanism Steps:

-

Coordination:

exchanges -

Nucleophilic Attack: Water attacks the coordinated alkene at the more substituted carbon (C2) from the face opposite the metal (trans-hydroxypalladation).

- -Hydride Elimination: Forms the enol complex.[1]

-

Tautomerization: Enol rearranges to 2-octanone.

-

Re-oxidation:

is oxidized back to

B. Epoxidation (Prilezhaev Reaction)

Epoxides are versatile electrophiles for coupling reactions. The reaction with m-CPBA (meta-chloroperoxybenzoic acid) is stereospecific (syn-addition).

Protocol:

-

Dissolve 1-octene (10 mmol) in DCM (

). -

Add m-CPBA (11 mmol) slowly to prevent exotherm.

-

Stir 4h. The "Butterfly" transition state ensures concerted oxygen transfer.

-

Quench with saturated

to remove m-chlorobenzoic acid byproduct.

Figure 2: The Wacker oxidation cycle converting 1-octene to 2-octanone via Pd(II)/Cu(II) redox coupling.

Advanced Functionalization: Olefin Metathesis

Cross-metathesis (CM) allows the coupling of 1-octene with functionalized alkenes (e.g., acrylates) to create long-chain esters used in drug delivery systems.

Catalyst: Grubbs II (Ruthenium N-heterocyclic carbene). Mechanism: Chauvin Mechanism.[2]

-

[2+2] Cycloaddition: 1-Octene reacts with Ru=C species to form a metallacyclobutane.

-

Cycloreversion: The ring opens to release ethylene (volatile driving force) and a new Ru-alkylidene.

-

Cross-Coupling: The new Ru-species reacts with the functional partner (e.g., methyl acrylate).

Self-Validation Check: To ensure high CM yields over self-metathesis (homodimerization), use 1-octene in excess (Type I olefin) and the functional partner as the limiting reagent (Type II olefin).

References

-